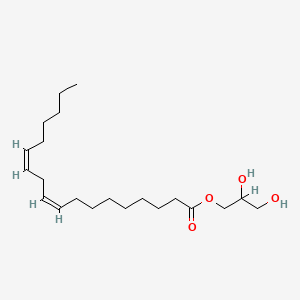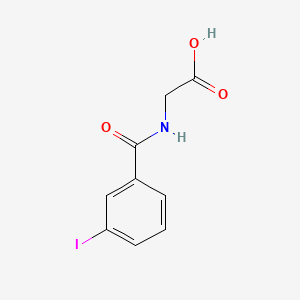
Glymidine sodium
Übersicht
Beschreibung
Glimidin-Natrium, auch bekannt als Glykodiazin und unter dem Handelsnamen Gondafon vermarktet, ist ein Sulfonamid-Antidiabetikum. Es ist strukturell verwandt mit den Sulfonylharnstoffen und wurde erstmals 1964 berichtet. Glimidin-Natrium wurde Mitte bis Ende der 1960er Jahre in Europa in den klinischen Einsatz eingeführt . Diese Verbindung wird verwendet, um den Blutzuckerspiegel zu senken, indem die Insulinausschüttung aus der Bauchspeicheldrüse gesteigert und die Empfindlichkeit des peripheren Gewebes für Insulin erhöht wird .
Herstellungsmethoden
Die Synthese von Glimidin-Natrium umfasst die Reaktion von 5-(2-Methoxyethoxy)pyrimidin-2-amin mit Benzolsulfonylchlorid. Die Reaktion wird typischerweise in Gegenwart einer Base wie Natriumhydroxid durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Produkt wird dann durch Umkristallisation gereinigt .
Industrielle Produktionsverfahren für Glimidin-Natrium ähneln der Laborsynthese, werden aber zur Aufnahme größerer Mengen hochskaliert. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Vorbereitungsmethoden
The synthesis of glymidine sodium involves the reaction of 5-(2-methoxyethoxy)pyrimidine-2-amine with benzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization .
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Glimidin-Natrium durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Glimidin-Natrium kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Amine zu bilden.
Substitution: Glimidin-Natrium kann nukleophile Substitutionsreaktionen eingehen, bei denen die Sulfonamidgruppe durch andere Nukleophile ersetzt wird.
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Amine und Alkohole. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .
Wissenschaftliche Forschungsanwendungen
Glimidin-Natrium hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Reaktivität von Sulfonamiden und ihren Derivaten zu untersuchen.
Biologie: Glimidin-Natrium wird verwendet, um die Mechanismen der Insulinausschüttung und des Glukosestoffwechsels zu untersuchen.
Medizin: Die Verbindung wird auf ihre mögliche Verwendung bei der Behandlung von nicht insulinabhängigem (Typ-2-)Diabetes mellitus untersucht.
Wirkmechanismus
Der Wirkmechanismus von Glimidin-Natrium beinhaltet die Stimulation der Freisetzung von Insulin aus funktionierenden Pankreas-Betazellen. Glimidin-Natrium bindet wahrscheinlich an ATP-sensitive Kaliumkanalrezeptoren auf der Oberfläche der Pankreaszelle und reduziert die Kaliumleitfähigkeit, was zu einer Depolarisation der Membran führt. Diese Depolarisation stimuliert den Kalziumioneneinstrom durch spannungsabhängige Kalziumkanäle, was zu einer Erhöhung der intrazellulären Kalziumionenkonzentration führt. Die erhöhten Kalziumspiegel induzieren die Freisetzung von Insulin, das hilft, den Blutzuckerspiegel zu senken .
Wirkmechanismus
The mechanism of action of glymidine sodium involves stimulating the release of insulin from functioning pancreatic beta cells. This compound likely binds to ATP-sensitive potassium channel receptors on the pancreatic cell surface, reducing potassium conductance and causing depolarization of the membrane. This depolarization stimulates calcium ion influx through voltage-sensitive calcium channels, leading to an increase in intracellular calcium ion concentration. The elevated calcium levels induce the secretion of insulin, which helps lower blood glucose levels .
Vergleich Mit ähnlichen Verbindungen
Glimidin-Natrium ist strukturell verwandt mit anderen Sulfonylharnstoffen wie Tolbutamid, Chlorpropamid und Glibenclamid. Diese Verbindungen teilen einen ähnlichen Wirkmechanismus, unterscheiden sich jedoch in ihrer Potenz, Wirkdauer und Nebenwirkungsprofilen. Zum Beispiel:
Tolbutamid: Hat eine kürzere Wirkdauer im Vergleich zu Glimidin-Natrium.
Chlorpropamid: Hat eine längere Wirkdauer und ein höheres Risiko, Hypoglykämie auszulösen.
Glibenclamid: Ist potenter und hat eine längere Wirkdauer im Vergleich zu Glimidin-Natrium.
Glimidin-Natrium ist einzigartig in seiner spezifischen Struktur, die einen Pyrimidinring umfasst, der mit einer Methoxyethoxygruppe substituiert ist, was zu seinen besonderen pharmakologischen Eigenschaften beiträgt .
Eigenschaften
IUPAC Name |
sodium;benzenesulfonyl-[5-(2-methoxyethoxy)pyrimidin-2-yl]azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N3O4S.Na/c1-19-7-8-20-11-9-14-13(15-10-11)16-21(17,18)12-5-3-2-4-6-12;/h2-6,9-10H,7-8H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQDEHHKOXSIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=CC=C2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-20-9 | |
| Record name | Glymidine sodium [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glymidine sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYMIDINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPY3C057X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















